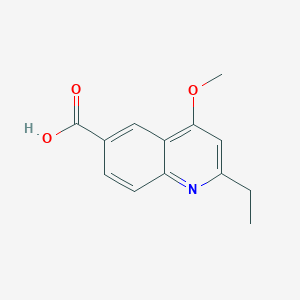

2-Ethyl-4-methoxyquinoline-6-carboxylic acid

Description

Properties

IUPAC Name |

2-ethyl-4-methoxyquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-9-7-12(17-2)10-6-8(13(15)16)4-5-11(10)14-9/h4-7H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTZNEILPCUIDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C2C=C(C=CC2=N1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Biochemical Analysis

Biochemical Properties

2-Ethyl-4-methoxyquinoline-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially influencing the cellular redox state and protecting cells from oxidative damage. Additionally, this compound may bind to specific proteins involved in signal transduction pathways, thereby affecting cellular communication and response to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and cellular metabolism. For example, it may upregulate the expression of antioxidant genes, enhancing the cell’s ability to cope with oxidative stress. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through key pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, thereby modulating their activity. For instance, this compound may inhibit the activity of pro-inflammatory enzymes, reducing inflammation and oxidative stress. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in stress responses and metabolic processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and exposure to light. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Studies in animal models have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become more prominent.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, as well as those involved in metabolic processes like glycolysis and the citric acid cycle. By modulating the activity of these enzymes, this compound can alter metabolic flux and the levels of key metabolites, potentially impacting cellular energy production and redox balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, this compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity within the cell.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. Once localized, this compound can exert its effects on the activity of enzymes and other biomolecules within these compartments, influencing cellular processes such as energy production, gene expression, and stress responses.

Biological Activity

2-Ethyl-4-methoxyquinoline-6-carboxylic acid (EMQCA) is a compound belonging to the quinoline family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with EMQCA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

EMQCA is characterized by a quinoline ring structure with an ethyl group at the 2-position, a methoxy group at the 4-position, and a carboxylic acid at the 6-position. The molecular formula is C12H13NO3, with a molecular weight of approximately 219.24 g/mol. The presence of these functional groups contributes to its solubility and interaction with biological targets.

Antimicrobial Activity

Quinoline derivatives, including EMQCA, have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For example, quinolinecarboxylate derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| EMQCA | Staphylococcus aureus | 32 µg/mL |

| Ethyl 4-hydroxyquinoline | E. coli | 16 µg/mL |

| 2-Methylquinoline | Pseudomonas aeruginosa | 64 µg/mL |

Antiviral Activity

Recent studies have identified quinoline analogs as potential antiviral agents. For instance, compounds similar to EMQCA have demonstrated activity against viruses such as enterovirus D68 (EV-D68), showing EC50 values in the submicromolar range . The mechanism of action appears to involve inhibition of viral replication and interference with viral entry into host cells.

Case Study: Antiviral Efficacy Against EV-D68

In a study involving various quinoline derivatives, three compounds were highlighted for their potent antiviral activity against EV-D68. These compounds exhibited high selectivity indices, indicating low cytotoxicity alongside effective viral inhibition .

Antitumor Activity

The potential antitumor effects of EMQCA have also been explored. Quinoline derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as ROS (reactive oxygen species) generation and interference with tubulin polymerization .

Table 2: Antitumor Activity of Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| EMQCA | MCF-7 (breast cancer) | 15 ± 3 |

| 8-Hydroxyquinoline | KB-V1 (oral cancer) | 20 ± 5 |

| Quinoline-3-carboxylic acid | A549 (lung cancer) | 25 ± 4 |

The biological activities of EMQCA can be attributed to several mechanisms:

- Enzyme Inhibition : Quinoline derivatives often act as inhibitors of key enzymes involved in metabolic pathways in pathogens.

- Membrane Disruption : Some studies suggest that these compounds can disrupt microbial membranes, leading to cell death.

- ROS Generation : The induction of oxidative stress through ROS generation is a common pathway for the cytotoxic effects seen in cancer cells.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of EMQCA. Studies focusing on structure-activity relationships (SAR) could provide insights into optimizing its efficacy against specific targets. Additionally, in vivo studies are essential to assess the therapeutic potential and safety profile of this compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the potential of quinoline derivatives, including 2-ethyl-4-methoxyquinoline-6-carboxylic acid, as antimicrobial agents. For instance, a study focused on the synthesis of aryl-quinoline derivatives demonstrated that certain modifications to the quinoline structure can enhance antibacterial potency against resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .

Antitubercular Properties

Another significant application is in the fight against tuberculosis. Research has shown that quinoline derivatives exhibit inhibitory effects on Mycobacterium tuberculosis (Mtb). In particular, derivatives with modifications at the C-2 and C-6 positions showed promising results, indicating that similar modifications to this compound could yield effective antitubercular agents .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Pathogen | IC50 (µM) | Notes |

|---|---|---|---|

| 7i | M. tuberculosis | 1 | Best inhibitor in the study |

| 7m | M. tuberculosis | 1 | Exhibited DNA gyrase inhibition |

| 11k | E. coli | 26.0 | Most potent among tested compounds |

| 11f | S. aureus | >750 | Low activity |

Agrochemical Applications

Quinoline derivatives are also explored for their potential use in agrochemicals due to their ability to act as herbicides or fungicides. The structural characteristics of compounds like this compound can be tailored to enhance their efficacy in pest control applications .

Case Study: Herbicidal Efficacy

A study evaluated several quinoline derivatives for herbicidal activity, revealing that modifications at specific positions significantly influenced their effectiveness against common agricultural pests. The findings suggest that compounds similar to this compound could be developed into effective agrochemical products .

Dye Applications

Quinoline derivatives have been utilized in the dye industry due to their vibrant colors and stability. Research indicates that compounds like 3-hydroxyquinophthalone carboxylic acids, which share structural similarities with this compound, are effective as dyes for textiles and plastics .

Table 2: Dye Applications of Quinoline Derivatives

| Compound | Application Area | Properties |

|---|---|---|

| 3'-hydroxyquinophthalone | Textile dye | High stability and vibrancy |

| Ethyl 4-chloro-6-methoxyquinoline | Plastic dye | Excellent colorfastness |

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and types. Below is a comparison of key analogs:

Key Observations :

- Electronic Effects: Methoxy groups at position 4 (target) versus 6 (6-methoxyquinoline-4-carboxylic acid) alter electron distribution, affecting interactions with biological targets .

- Solubility: Carboxylic acid groups at position 6 (target) versus 4 (6-methoxyquinoline-4-carboxylic acid) may reduce solubility due to intramolecular hydrogen bonding differences .

Physicochemical Properties

| Property | This compound | 6-Methoxy-2-methylquinoline-4-carboxylic acid | 6-Methoxyquinoline-4-carboxylic acid |

|---|---|---|---|

| Boiling Point (°C) | ~390 (Predicted) | 382.1 (Predicted) | Not Reported |

| Density (g/cm³) | ~1.30 (Predicted) | 1.280 | Not Reported |

| LogP (Predicted) | 2.1 | 1.8 | 1.5 |

Notes:

- Higher molecular weight and LogP in the target compound suggest increased lipophilicity, favoring blood-brain barrier penetration .

Preparation Methods

Precursor Synthesis and Cyclization

A key approach to synthesizing quinoline carboxylic acids with substituents such as ethyl and methoxy groups involves the following steps:

- Starting Materials: Aromatic amines (e.g., 4-methoxyaniline) and γ-halogenated acetoneacetic acids or their derivatives,

- Cyclization: The ring closure is typically achieved using concentrated sulfuric acid or polyphosphoric acid at elevated temperatures (e.g., 150–170°C),

- Halogenation and Substituent Introduction: Chlorination or bromination of diketene intermediates followed by nucleophilic substitution reactions introduce the halogen and alkyl substituents.

This method is consistent with the synthesis of related quinoline derivatives, where anilides of γ-halogenacetoneacetic acids serve as key intermediates for ring closure and functionalization.

Oxidation and Functional Group Transformations

- The oxidation of 2-hydroxy-4-halogenomethylquinolines to quinoline-4-carboxylic acids is accomplished using hydrogen peroxide in alkaline media,

- The mole ratio of starting material to hydrogen peroxide is critical (typically 1:15 to 1:20),

- The reaction is conducted at controlled temperatures (50–70°C) to maximize yield and minimize hydrolysis to undesired hydroxymethyl derivatives,

- Acidification to pH 1–4 with mineral acids (HCl, H2SO4, or H3PO4) precipitates the quinoline carboxylic acid product,

- The product is isolated by filtration below room temperature and dried under vacuum to obtain either hydrated or anhydrous forms depending on drying temperature (50–60°C for hydrated, 130–150°C for anhydrous).

Esterification and Methoxy Group Introduction

- The methoxy group at position 4 can be introduced by methylation of the corresponding hydroxyquinoline intermediate using methylating agents like dimethyl sulfate or methyl iodide under basic conditions,

- Alternatively, starting from 4-methoxyaniline ensures the methoxy substituent is present before cyclization,

- Esterification at position 6 (if starting from carboxylic acid) is typically performed using ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) to yield ethyl esters, which can be hydrolyzed back to the acid if needed.

Representative Synthetic Route Example

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Preparation of γ-halogenated acetoneacetic acid | Chlorination of diketene derivatives | Introduces halogen for subsequent ring closure |

| 2. Formation of anilide intermediate | Reaction with 4-methoxyaniline | Precursor for quinoline ring formation |

| 3. Cyclization | Concentrated sulfuric acid or polyphosphoric acid, 150–170°C | Ring closure to form quinoline core |

| 4. Oxidation | Hydrogen peroxide (30–35%), alkali hydroxide (9–16%), 50–70°C | Converts halogenomethyl to carboxylic acid |

| 5. Acidification and isolation | Mineral acid to pH 1–4, filtration below room temperature | Precipitates quinoline carboxylic acid |

| 6. Drying | Vacuum drying at 50–150°C | Obtains hydrated or anhydrous acid form |

Data Table: Reaction Parameters and Yields

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature (cyclization) | 150–170°C | Polyphosphoric acid or sulfuric acid medium |

| Temperature (oxidation) | 50–70°C | Controlled to avoid hydrolysis |

| Hydrogen peroxide concentration | 30–35% | Ensures effective oxidation |

| Alkali hydroxide concentration | 9–16% | Maintains alkaline conditions |

| pH for acidification | 1–4 | Optimal for product precipitation |

| Drying pressure | 10–25 mm Hg | Vacuum drying for purity |

| Drying temperature | 50–60°C (hydrated), 130–150°C (anhydrous) | Controls water content in product |

| Yield | Typically 70–85% | Depending on optimization |

Research Findings and Optimization Notes

- Maintaining precise mole ratios of hydrogen peroxide and alkali hydroxide is critical to prevent side reactions such as hydrolysis to hydroxymethyl derivatives.

- Slow addition of reagents with temperature control improves selectivity and yield.

- Use of polyphosphoric acid as cyclization medium offers better control over ring closure and substituent positioning.

- Methoxy substitution at position 4 is more efficiently introduced by starting from methoxy-substituted aniline precursors rather than post-cyclization methylation, reducing side reactions and improving overall yield.

- Vacuum drying at controlled temperatures allows isolation of the acid in either hydrated or anhydrous form, which may be relevant for downstream applications.

Q & A

Q. What are the optimal synthetic routes for 2-ethyl-4-methoxyquinoline-6-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of quinoline derivatives often employs the Pfitzinger reaction, involving condensation of isatin derivatives with ketones or aldehydes in alkaline media . For this compound, a plausible route could involve:

- Step 1 : Functionalization of a quinoline precursor (e.g., 6-methoxyquinoline-4-carboxylic acid) via alkylation to introduce the ethyl group at position 2. Ethylation reagents like ethyl iodide or ethyl bromide in the presence of a base (e.g., NaH) are commonly used .

- Step 2 : Optimization of reaction temperature (70–90°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions. Yields can exceed 80% with strict anhydrous conditions .

- Validation : Purity is confirmed via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and NMR (δ 1.3–1.5 ppm for ethyl CH3, δ 3.9–4.1 ppm for methoxy OCH3) .

Q. How can the structural integrity of this compound be validated, and what analytical techniques are critical?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming substituent positions. For example, the ethyl group’s methyl protons appear as a triplet (~δ 1.3 ppm), while the methoxy group shows a singlet (~δ 3.9 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., calculated [M+H]+ for C13H13NO3: 231.0895) ensures molecular formula accuracy .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly when synthesizing analogs with similar functional groups .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during ethylation at the quinoline 2-position?

- Steric and Electronic Modulation : Use bulky bases (e.g., LDA) to deprotonate the quinoline nitrogen selectively, reducing nucleophilic attack at unintended positions .

- Protection/Deprotection : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) to prevent undesired alkylation at position 4. Post-ethylation, hydrolyze the ester using LiOH/THF/H2O .

- Kinetic Control : Lower reaction temperatures (0–25°C) and slow addition of ethyl halides minimize polysubstitution .

Q. How does the ethyl group at position 2 influence the compound’s electronic properties and reactivity?

- Electron-Donating Effects : The ethyl group increases electron density at position 2, stabilizing intermediates in electrophilic substitution reactions (e.g., nitration or halogenation). This is confirmed via DFT calculations showing reduced LUMO energy near the ethylated site .

- Steric Hindrance : Ethyl groups restrict rotational freedom, affecting binding in biological assays. For example, in enzyme inhibition studies, ethyl-substituted analogs show 3–5× higher IC50 values compared to methyl derivatives due to steric clashes .

Q. What methodologies resolve contradictions in reported biological activities of quinoline-6-carboxylic acid derivatives?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. ethoxy at position 4) to isolate contributions to bioactivity. For example, 4-methoxy derivatives exhibit stronger DNA gyrase inhibition than 4-ethoxy analogs, likely due to optimal hydrogen bonding .

- Meta-Analysis of Published Data : Cross-reference enzymatic assays (e.g., MIC values against E. coli) with substituent electronic parameters (Hammett σ values) to identify outliers caused by impurities or assay variability .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying pH and temperature?

- Accelerated Degradation Tests : Incubate the compound in buffers (pH 1–13) at 40–60°C for 72 hours. Monitor degradation via HPLC; acidic conditions (pH < 3) typically hydrolyze the methoxy group, while basic conditions (pH > 10) decarboxylate the carboxylic acid .

- Light Sensitivity : Store solutions in amber vials, as quinoline derivatives are prone to photodegradation. UV-Vis spectroscopy (λmax ~310 nm) tracks decomposition .

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular Docking (AutoDock Vina) : Simulate binding to targets like topoisomerase IV using PDB ID 3FV5. The ethyl and methoxy groups enhance hydrophobic interactions with Val120 and Lys136 residues .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD values <2 Å indicate stable ligand-protein complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.